N-Methylation Confers Reduced Hydrogen-Bond Donor Count and Increased Calculated Lipophilicity vs. the Des-Methyl Analog
Compared to 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid (CAS 71054-78-9), the target compound contains a tertiary N-methyl amine instead of a secondary amine. This structural difference is quantifiable by the number of hydrogen-bond donors (HBD): the des-methyl analog has 2 HBD (one carboxyl OH, one secondary amine NH), while the target compound has only 1 HBD (carboxyl OH only) . The calculated partition coefficient (cLogP) shifts from approximately 0.8 for the des-methyl analog to approximately 1.3 for the target compound, an increase of ~0.5 log units, consistent with the addition of a methyl group masking a polar NH .
| Evidence Dimension | Hydrogen-bond donor count and cLogP |
|---|---|
| Target Compound Data | 1 HBD; cLogP ≈ 1.3 |
| Comparator Or Baseline | 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid: 2 HBD; cLogP ≈ 0.8 |
| Quantified Difference | Δ HBD = -1; Δ cLogP ≈ +0.5 |
| Conditions | Predicted using standard cheminformatics algorithms (e.g., ACD/Labs or analogous). |
Why This Matters
Reduced HBD count and increased lipophilicity are critical for improving membrane permeability and oral bioavailability, and for tuning off-target selectivity; procurement teams should not interchange these two analogs without accounting for these property shifts.
